1-Bromo-2,4-dichloro-5-nitrobenzene
Overview
Description
“1-Bromo-2,4-dichloro-5-nitrobenzene” is a chemical compound with the CAS Number: 65001-80-1. It has a linear formula of C6H2BrCl2NO2 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H2BrCl2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H . This indicates the presence of bromine, chlorine, and nitro groups attached to a benzene ring.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 270.9 .
Scientific Research Applications
Organic Synthesis and Catalysis
1-Bromo-2,4-dichloro-5-nitrobenzene serves as a versatile intermediate in organic synthesis, demonstrating the compound's role in facilitating ring halogenation reactions. For instance, its derivatives have been used in conjunction with N-Halosuccinimide (NHS) and acidic catalysts for the ring halogenation of polyalkylbenzenes, showcasing its applicability in the synthesis of complex halogenated structures (Bovonsombat & Mcnelis, 1993).
Photoelectrochemical Research
In photoelectrochemical studies, the reduction of p-bromo-nitrobenzene, a compound similar to this compound, has been investigated to understand the electron transfer processes. These studies reveal insights into the mechanistic aspects of photo-induced electron transfer reactions, highlighting the significance of such compounds in exploring fundamental photoelectrochemical processes (Compton & Dryfe, 1994).
Exploring Reaction Mechanisms
The compound's reactivity has also been a subject of interest in studies aiming to elucidate reaction mechanisms, particularly in nucleophilic aromatic substitution reactions. Research involving sodium borohydride and derivatives of this compound has provided valuable insights into the role of hydride Meisenheimer adducts as intermediates, advancing our understanding of nucleophilic substitution in aromatic systems (Gold, Miri, & Robinson, 1980).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2,4-dichloro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMAWQXVPKKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681498 | |
Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65001-80-1 | |
Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65001-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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